
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a benzamide derivative characterized by the presence of chloro and nitro substituents on the benzene ring, along with a phenylpropan-2-yl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of 2-chloro-5-nitrobenzoic acid with 1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(1-phenylpropan-2-yl)benzamide.
Substitution: 2-substituted-5-nitro-N-(1-phenylpropan-2-yl)benzamide derivatives.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and 1-phenylpropan-2-amine.
科学研究应用
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzamide derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and phenylpropan-2-yl groups contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 2-chloro-N,N-dimethyl-5-nitrobenzamide
- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide
Uniqueness
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the phenylpropan-2-yl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
属性
CAS 编号 |
383901-74-4 |
|---|---|
分子式 |
C16H15ClN2O3 |
分子量 |
318.75 g/mol |
IUPAC 名称 |
2-chloro-5-nitro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(9-12-5-3-2-4-6-12)18-16(20)14-10-13(19(21)22)7-8-15(14)17/h2-8,10-11H,9H2,1H3,(H,18,20) |
InChI 键 |
QBGNZTMXHZUPOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
溶解度 |
10 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


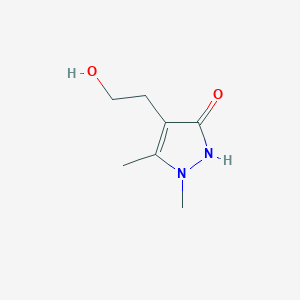
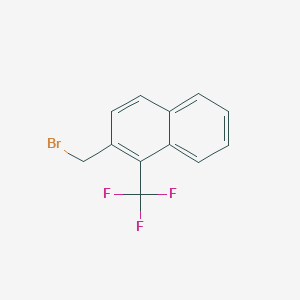
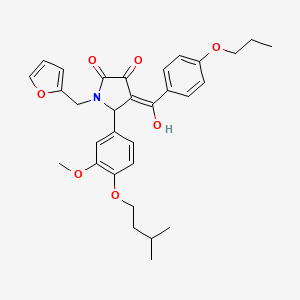
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
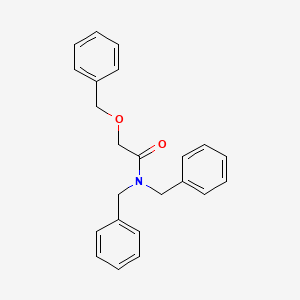
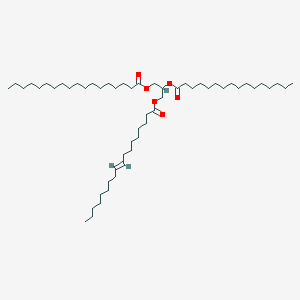
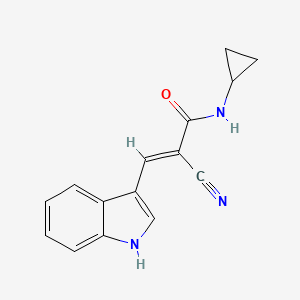
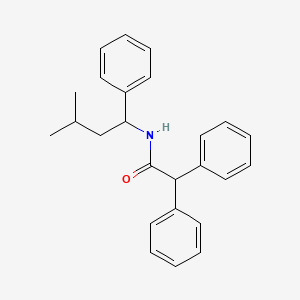
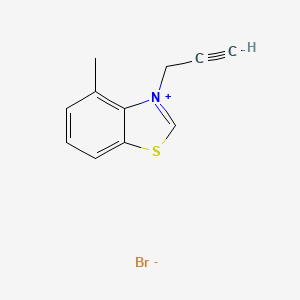


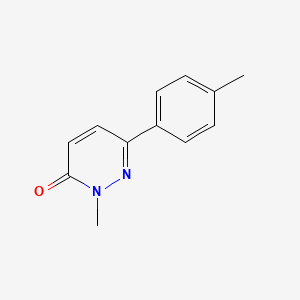
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
